molecular formula C9H9ClO4 B7961273 2-(5-Chloro-2-methoxyphenoxy)acetic acid

2-(5-Chloro-2-methoxyphenoxy)acetic acid

Cat. No.: B7961273
M. Wt: 216.62 g/mol
InChI Key: IYOKLOCRZLKZFA-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenoxy)acetic acid is a phenoxyacetic acid derivative, a class of compounds recognized for its significant herbicidal activity and role in plant growth regulation . As a synthetic auxin, it mimics the action of natural plant hormones like indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants . This mechanism makes it a crucial scaffold in the development of novel agrochemicals and provides a valuable tool for fundamental research in plant physiology and biochemistry . Research into phenoxyacetic acid congeners focuses on the relationship between their molecular structure and biological activity. The chlorinated and methoxy-substituted aromatic ring system is a key structural motif that influences the compound's reactivity, physicochemical properties, and interaction with auxin-binding proteins . Scientists utilize this compound in herbicide discovery programs and to study the molecular pathways of plant growth regulation. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-7-3-2-6(10)4-8(7)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKLOCRZLKZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Variables:

  • Alkylating Agent : Ethyl bromoacetate or tert-butyl bromoacetate (the latter improves solubility in polar aprotic solvents).

  • Base : Potassium carbonate outperforms sodium hydride in minimizing side reactions.

  • Solvent : DMF enhances reaction kinetics compared to THF or toluene.

Nucleophilic Substitution Using 2-Chloroacetic Acid

An alternative route employs direct nucleophilic substitution between 5-chloro-2-methoxyphenol and 2-chloroacetic acid under basic conditions. In a study by Der Pharma Chemica, 5-chloro-2-methoxyphenol (0.011 M) was neutralized with sodium carbonate and reacted with 2-chloroacetic acid in refluxing ethanol for 6–8 hours. The crude product was precipitated with dilute HCl and recrystallized from ethanol, achieving 85–90% purity.

Optimization Insights:

  • Molar Ratio : A 1:1.2 phenol-to-chloroacetic acid ratio minimizes unreacted starting material.

  • Temperature : Reflux conditions (78°C) are critical for complete substitution.

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) offers a solvent-efficient approach. A Chinese patent (CN102924278A) details using tetrabutylammonium bromide (TBAB) as a catalyst in a water-toluene biphasic system. 5-Chloro-2-methoxyphenol and sodium chloroacetate react at 60°C for 4 hours, yielding 76–82% of the product after acidification.

Advantages:

  • Reduced Solvent Volume : 50% lower DMF usage compared to traditional methods.

  • Catalyst Loading : 5 mol% TBAB suffices for efficient mass transfer.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction times. A modified protocol irradiates 5-chloro-2-methoxyphenol, chloroacetic acid, and K₂CO₃ in DMF at 120°C for 15 minutes, achieving 94% conversion. This method reduces energy consumption by 70% compared to conventional heating.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeSolventKey Advantage
Alkylation (tert-butyl)893 hDMFHigh purity, scalable
Nucleophilic Substitution858 hEthanolLow-cost reagents
Phase-Transfer Catalysis824 hToluene/H₂OSolvent efficiency
Microwave-Assisted940.25 hDMFRapid synthesis

Critical Considerations in Process Design

Purity Control:

  • Byproduct Formation : Alkylation routes may generate bis-alkylated derivatives if stoichiometry is imbalanced. HPLC monitoring (C18 column, acetonitrile/water mobile phase) is recommended.

  • Recrystallization : Ethanol-water (7:3 v/v) achieves >99% purity for pharmaceutical-grade material.

Scalability:

  • Batch vs. Continuous Flow : Continuous flow systems reduce reaction times by 40% in microwave-assisted syntheses .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-(2-methoxyphenoxy)acetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-(2-Methoxyphenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the production of herbicides and other agrochemicals due to its ability to inhibit plant growth.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes, leading to disruption of metabolic pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of phenoxyacetic acids are highly sensitive to substituent positions and electronic effects. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties
2-(5-Chloro-2-methoxyphenoxy)acetic acid 5-Cl, 2-OCH₃ C₉H₉ClO₄ Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create a balanced electronic profile, potentially enhancing solubility and reactivity .
2-(4-Chloro-2-methoxyphenyl)acetic acid 4-Cl, 2-OCH₃ C₉H₉ClO₄ Positional isomer of the target compound; 4-Cl substitution may reduce steric hindrance compared to 5-Cl, altering binding affinity in biological systems .
MCPA (4-Chloro-2-methylphenoxyacetic acid) 4-Cl, 2-CH₃ C₉H₉ClO₃ Herbicidal activity linked to the methyl group (electron-donating) and 4-Cl position; pKa = 3.73, log Pow = 2.75 (pH 1) .
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ C₉H₉BrO₃ Bromine’s larger atomic radius and stronger electron-withdrawing effect increase molecular weight (257.07 g/mol) and may enhance acidity vs. chloro analogs .
2-(5-Formyl-2-methoxyphenoxy)acetic acid 5-CHO, 2-OCH₃ C₁₀H₁₀O₅ Formyl group (strongly electron-withdrawing) lowers pKa compared to chloro derivatives; used as a synthetic intermediate .

Physicochemical Properties

  • Acidity (pKa): Chloro and methoxy substituents influence acidity. MCPA has a pKa of 3.73, while brominated analogs (e.g., 3-Br-4-OCH₃) likely exhibit lower pKa due to bromine’s electron-withdrawing effect .
  • Solubility: MCPA’s solubility increases dramatically with pH (395 mg/L at pH 1 vs. 293,900 mg/L at pH 7). The target compound’s methoxy group may enhance water solubility compared to MCPA’s methyl group .
  • Log Pow: MCPA’s log Pow of 2.75 (pH 1) reflects moderate lipophilicity. The target compound’s methoxy group could reduce log Pow, favoring aqueous environments .

Research Findings and Implications

Substituent Position Dictates Bioactivity: Moving the chloro group from the 4- to 5-position (as in the target compound) may alter herbicidal selectivity or toxicity profiles .

Electronic Effects on Reactivity: Methoxy groups enhance solubility but may reduce membrane permeability compared to methyl groups in MCPA .

Crystallographic Insights: Strong O—H⋯O hydrogen bonds in analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) stabilize dimeric structures, influencing solid-state properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Chloro-2-methoxyphenoxy)acetic acid, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with 5-chloro-2-methoxybenzaldehyde. React with glyoxylic acid in a nucleophilic substitution to form the phenoxyacetic acid backbone.
  • Step 2 : Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization : Use 1H NMR^1 \text{H NMR} to confirm the methoxy group (δ ~3.8 ppm) and acetic acid protons (δ ~4.2 ppm for -CH2_2-). IR spectroscopy can validate the carboxylic acid C=O stretch (~1700 cm1^{-1}) .

Q. How can researchers determine the purity and stability of this compound under storage conditions?

  • Methodology :

  • Purity : HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid; λ = 254 nm). Compare retention times against standards.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for decomposition products (e.g., hydrolysis of the methoxy group). Store at RT in desiccated, amber vials .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

  • Answer :

  • NMR : 13C NMR^{13}\text{C NMR} identifies the quaternary carbon adjacent to chlorine (δ ~125 ppm) and methoxy carbon (δ ~56 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]^- with <2 ppm error.
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm steric effects from the methoxy group .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the carboxylic acid and Arg120.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).
  • QSAR : Correlate substituent electronegativity (Cl vs. F) with activity using Hammett constants .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 for cytotoxicity) and controls.
  • Dose-Response Curves : Calculate IC50_{50} values with 95% confidence intervals (GraphPad Prism).
  • Meta-Analysis : Use tools like RevMan to assess heterogeneity in published data (e.g., variations in assay pH or serum content) .

Q. What strategies optimize the regioselective modification of the aromatic ring in this compound?

  • Methodology :

  • Electrophilic Substitution : Use HNO3_3/H2_2SO4_4 for nitration at the para position (directed by methoxy group). Monitor regiochemistry via 1H NMR^1 \text{H NMR}.
  • Cross-Coupling : Suzuki-Miyaura with Pd(PPh3_3)4_4 to introduce aryl groups at the 5-chloro position.
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during reactions .

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